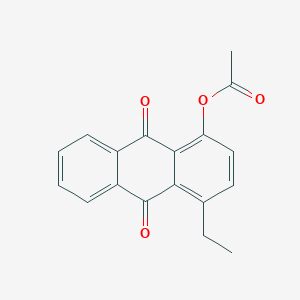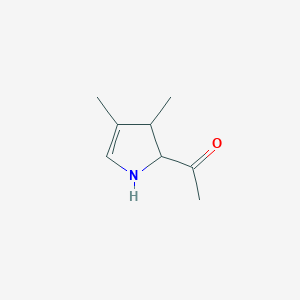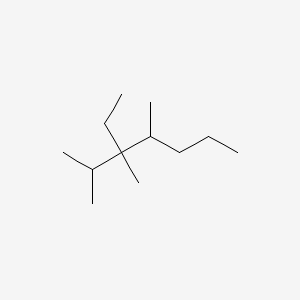![molecular formula C16H18S B14558576 [(4-Phenylbutan-2-yl)sulfanyl]benzene CAS No. 61836-03-1](/img/structure/B14558576.png)
[(4-Phenylbutan-2-yl)sulfanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-Phenylbutan-2-yl)sulfanyl]benzene is an organic compound that features a benzene ring substituted with a sulfanyl group attached to a 4-phenylbutan-2-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Phenylbutan-2-yl)sulfanyl]benzene typically involves the reaction of 4-phenylbutan-2-yl halide with thiophenol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the thiophenol acts as a nucleophile, displacing the halide ion from the 4-phenylbutan-2-yl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions such as temperature, solvent, and concentration to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
[(4-Phenylbutan-2-yl)sulfanyl]benzene can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the phenylbutan-2-yl chain.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-sulfanylated products or modified phenylbutan-2-yl derivatives.
Substitution: Brominated or nitrated benzene derivatives.
Scientific Research Applications
[(4-Phenylbutan-2-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(4-Phenylbutan-2-yl)sulfanyl]benzene involves its interaction with molecular targets through its sulfanyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The benzene ring can also participate in π-π interactions with aromatic residues in proteins, further influencing biological activity.
Comparison with Similar Compounds
Similar Compounds
Thiophenol: Contains a sulfanyl group attached directly to a benzene ring.
Phenylbutane: Lacks the sulfanyl group but has a similar phenylbutan-2-yl structure.
Benzyl sulfide: Features a sulfanyl group attached to a benzyl group.
Properties
CAS No. |
61836-03-1 |
|---|---|
Molecular Formula |
C16H18S |
Molecular Weight |
242.4 g/mol |
IUPAC Name |
4-phenylbutan-2-ylsulfanylbenzene |
InChI |
InChI=1S/C16H18S/c1-14(17-16-10-6-3-7-11-16)12-13-15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3 |
InChI Key |
KRCFMVKYLHQXGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


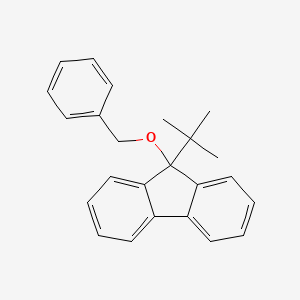
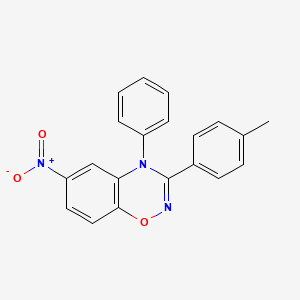

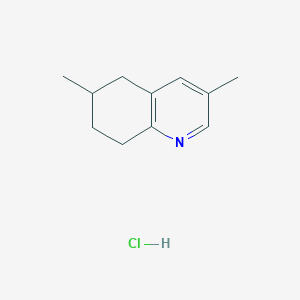
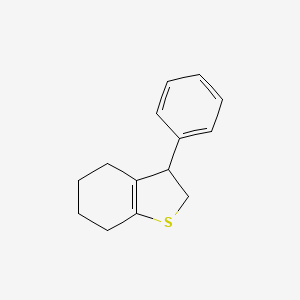
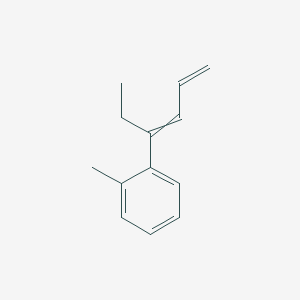
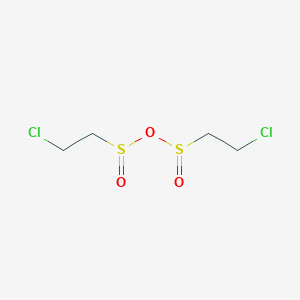
![Pyrazinecarbothioamide, N-[(diethylamino)methyl]-6-(4-morpholinyl)-](/img/structure/B14558540.png)
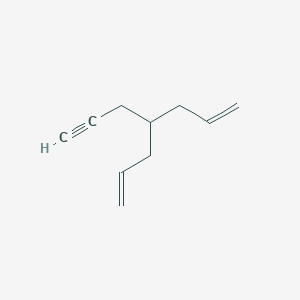
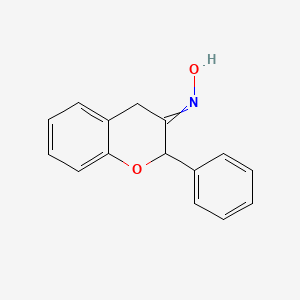
![Benzenecarboximidamide, 4-[(phenylmethoxy)acetyl]-](/img/structure/B14558544.png)
